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molecular formula C8H4ClF3N2 B150214 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile CAS No. 157764-10-8

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile

Cat. No. B150214
M. Wt: 220.58 g/mol
InChI Key: QSFVBRUYPUNIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07572818B2

Procedure details

314 g (1.13 mol, 1 eq.) of methyl [3-chloro-5-(trifluoromethyl)-2-pyridinyl]-(cyano)acetate and 22 g (0.38 mol, 0.33 eq.) of sodium chloride are dissolved in a solution of 44 mL of water and 1.1 L of dimethyl sulphoxide. The reaction medium is stirred and heated at 160° C. Once all gas has been given off, the medium is cooled to ambient temperature. 1 L of water and 0.5 L of dichloromethane are added. After separation, the aqueous phase is extracted twice with 0.5 L of dichloromethane. The organic phase is washed twice with 0.5 L of water and dried over magnesium sulphate. After concentration, the crude product is diluted in 100 mL of dichloromethane and eluted with an ethyl acetate/heptane mixture (20/80) on a bed of silica. The filtrate is concentrated so as to produce [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile.
Quantity
314 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH:12]([C:17]#[N:18])C(OC)=O)=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[Cl-].[Na+].ClCCl>O.CS(C)=O>[Cl:1][C:2]1[C:3]([CH2:12][C:17]#[N:18])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:9])[F:10])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
314 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C(C(=O)OC)C#N
Name
Quantity
22 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
44 mL
Type
solvent
Smiles
O
Name
Quantity
1.1 L
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.5 L
Type
reactant
Smiles
ClCCl
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
The reaction medium is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the medium is cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
After separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with 0.5 L of dichloromethane
WASH
Type
WASH
Details
The organic phase is washed twice with 0.5 L of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
ADDITION
Type
ADDITION
Details
the crude product is diluted in 100 mL of dichloromethane
WASH
Type
WASH
Details
eluted with an ethyl acetate/heptane mixture (20/80) on a bed of silica
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated so as

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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